molecular formula C22H17NO3S2 B3610742 4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid

4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid

Cat. No.: B3610742
M. Wt: 407.5 g/mol
InChI Key: AUOWHFKENORQMN-UHFFFAOYSA-N
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Description

“4-{[(9H-thioxanthen-9-ylthio)acetyl]amino}benzoic acid” is a complex organic compound. It consists of a thioxanthone moiety (a sulfur analog of xanthone ), an acetyl group, an amino group, and a benzoic acid moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. Thioxanthone can be prepared by the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminium chloride . The acetyl group could be introduced through an acylation reaction. The amino group could be introduced through a substitution or addition reaction. Finally, the benzoic acid moiety could be introduced through a carboxylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thioxanthone moiety would contribute a three-ring structure with a sulfur atom. The acetyl group would introduce a carbonyl group, the amino group would introduce a nitrogen atom, and the benzoic acid moiety would introduce a carboxyl group .


Chemical Reactions Analysis

As a complex organic molecule, “4-{[(9H-thioxanthen-9-ylthio)acetyl]amino}benzoic acid” could participate in a variety of chemical reactions. The thioxanthone moiety is known to be a powerful photocatalyst for organic reactions . The acetyl group could undergo reactions typical of carbonyl compounds, the amino group could participate in reactions typical of amines, and the carboxyl group could participate in reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-{[(9H-thioxanthen-9-ylthio)acetyl]amino}benzoic acid” would be influenced by its functional groups. For example, the presence of the polar carboxyl and amino groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a catalyst, its mechanism of action would involve facilitating a chemical reaction by lowering the activation energy or altering the reaction pathway .

Properties

IUPAC Name

4-[[2-(9H-thioxanthen-9-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S2/c24-20(23-15-11-9-14(10-12-15)22(25)26)13-27-21-16-5-1-3-7-18(16)28-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOWHFKENORQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)SCC(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
Reactant of Route 2
4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
Reactant of Route 3
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4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
Reactant of Route 4
4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
Reactant of Route 5
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4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid
Reactant of Route 6
4-[2-(9H-Thioxanthen-9-ylsulfanyl)acetamido]benzoic acid

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